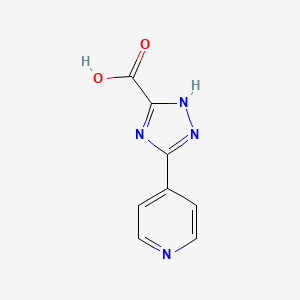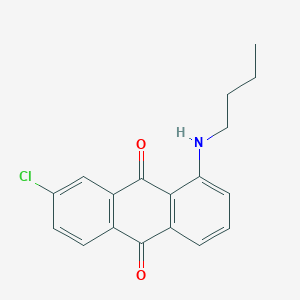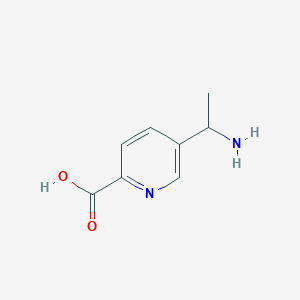
2-Pyridinecarboxylicacid,5-(1-aminoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxylicacid,5-(1-aminoethyl)- is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a carboxylic acid group at the second position and an aminoethyl group at the fifth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylicacid,5-(1-aminoethyl)- can be achieved through several methods. One common approach involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds. This method is advantageous due to its high yield and mild reaction conditions . Another method involves the use of Grignard reagents, which react with pyridine N-oxides to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Pyridinecarboxylicacid,5-(1-aminoethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, alcohols, and oxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Pyridinecarboxylicacid,5-(1-aminoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-Pyridinecarboxylicacid,5-(1-aminoethyl)- involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-Pyridinecarboxylicacid:
2-Pyridinecarboxylicacid,5-(aminomethyl): This compound has an aminomethyl group instead of an aminoethyl group at the fifth position.
Uniqueness
2-Pyridinecarboxylicacid,5-(1-aminoethyl)- is unique due to the presence of both the carboxylic acid and aminoethyl groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
5-(1-aminoethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5(9)6-2-3-7(8(11)12)10-4-6/h2-5H,9H2,1H3,(H,11,12) |
InChIキー |
HRRSCPVHCRPVLI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=C(C=C1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
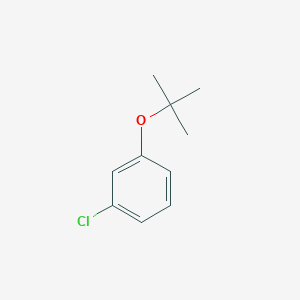
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)

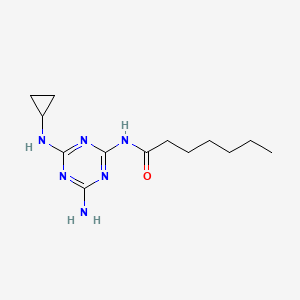


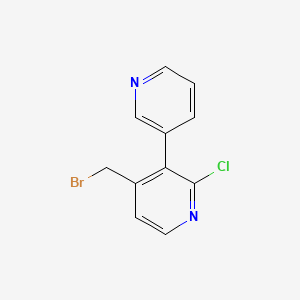
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
